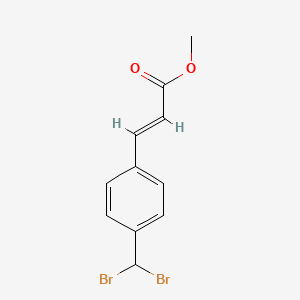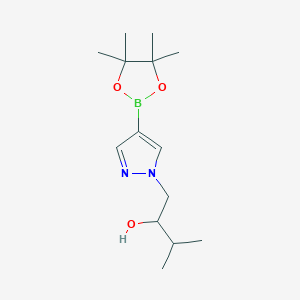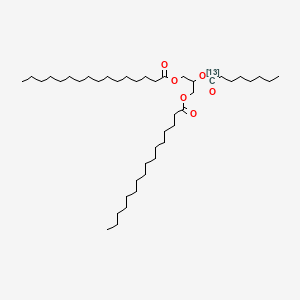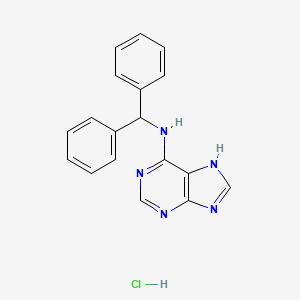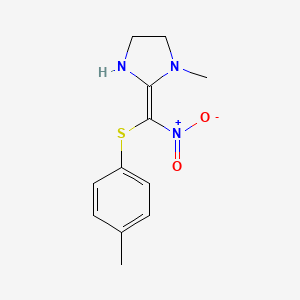
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is a complex organic compound characterized by its unique structure, which includes a nitro group, a tolylthio group, and an imidazolidine ring
Métodos De Preparación
The synthesis of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylimidazolidine with p-tolylthio and nitro compounds under controlled conditions. The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tolylthio group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include other nitro-substituted imidazolidines and tolylthio derivatives. Compared to these compounds, 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(p-Tolylthio)pyrrolidine-2,5-dione
- 1-Methyl-2-(nitrobenzylidene)imidazolidine
- 1-Methyl-2-(p-tolylthio)methyleneimidazolidine
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C12H15N3O2S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
(2E)-1-methyl-2-[(4-methylphenyl)sulfanyl-nitromethylidene]imidazolidine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-5-10(6-4-9)18-12(15(16)17)11-13-7-8-14(11)2/h3-6,13H,7-8H2,1-2H3/b12-11+ |
Clave InChI |
VEKOWPSEYZTOMO-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S/C(=C/2\NCCN2C)/[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)SC(=C2NCCN2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

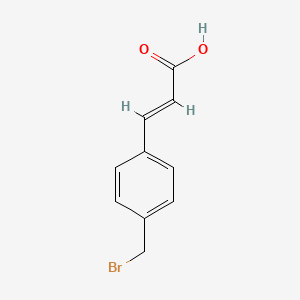
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
